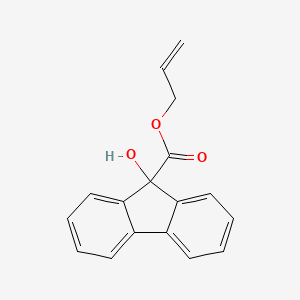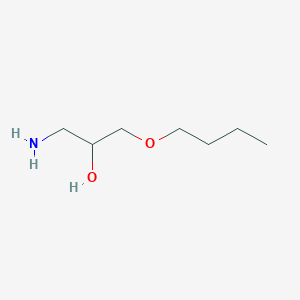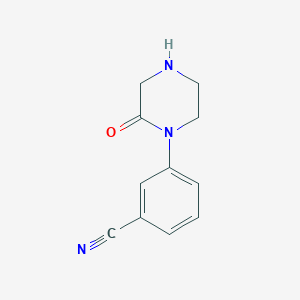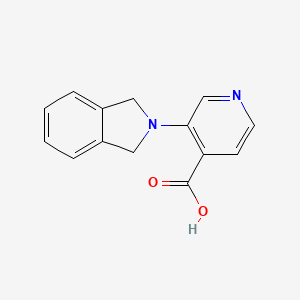![molecular formula C11H9IO5 B13894586 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid is a compound of significant interest in various fields of scientific research Its structure comprises a propanedioic acid backbone with a 4-iodophenyl group and an oxoethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid typically involves the reaction of 4-iodophenylacetic acid with malonic acid derivatives. One common method includes the use of diethyl malonate, which undergoes alkylation with 4-iodophenylacetic acid in the presence of a base such as sodium ethoxide. The reaction is followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxoethyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetic acid: Shares the 4-iodophenyl group but lacks the oxoethyl and propanedioic acid moieties.
Propanedioic acid: Lacks the 4-iodophenyl and oxoethyl groups but shares the propanedioic acid backbone.
2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of the propanedioic acid backbone .
Uniqueness
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid is unique due to its combination of the 4-iodophenyl group, oxoethyl group, and propanedioic acid backbone. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9IO5 |
|---|---|
Molecular Weight |
348.09 g/mol |
IUPAC Name |
2-[2-(4-iodophenyl)-2-oxoethyl]propanedioic acid |
InChI |
InChI=1S/C11H9IO5/c12-7-3-1-6(2-4-7)9(13)5-8(10(14)15)11(16)17/h1-4,8H,5H2,(H,14,15)(H,16,17) |
InChI Key |
YQLMEQFXTOIZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
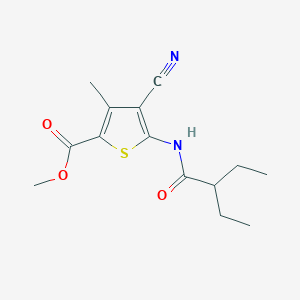
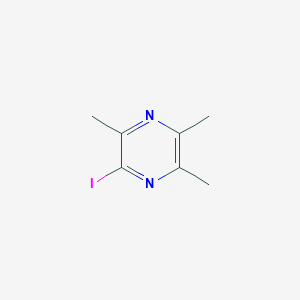
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
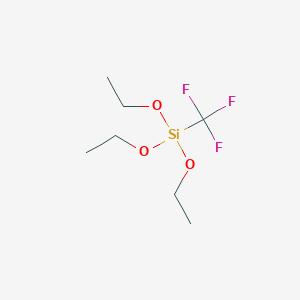
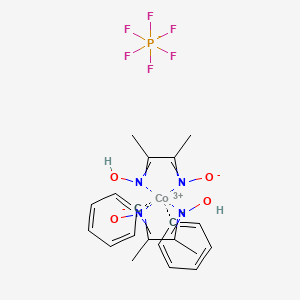
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)
